molecular formula C9H16O2 B8472399 2,5-Nonanedione CAS No. 25234-82-6

2,5-Nonanedione

Cat. No. B8472399
CAS RN: 25234-82-6
M. Wt: 156.22 g/mol
InChI Key: LWOMTZPPFKJNPA-UHFFFAOYSA-N
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Patent
US04035395

Procedure details

Following the procedure described in Example 1, 13.5 g (0.05 mol) of Cat. 1, 43.1 g (0.5 mol) of n-valeraldehyde, 35.1 g (0.5 mol) of methyl vinyl ketone, 500 ml of ethanol and 20.2 g (0.2 mol) of triethylamine are heated for 12 hours under nitrogen at the reflux temperature. For working up, the solvent is distilled, the cooled residue is taken up in chloroform, the chloroform phase is washed with dilute sulphuric acid and subsequently with water, the chloroform is removed and the liquid residue is distilled in a waterpump vacuum. Nonane-2,5-dione is obtained.
Quantity
43.1 g
Type
reactant
Reaction Step One
Name
methyl vinyl ketone
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6].[CH:7]([C:9]([CH3:11])=O)=[CH2:8].C(N(CC)CC)C.C([OH:21])C>>[CH3:1][C:2](=[O:21])[CH2:3][CH2:4][C:5](=[O:6])[CH2:8][CH2:7][CH2:9][CH3:11]

Inputs

Step One
Name
Quantity
43.1 g
Type
reactant
Smiles
CCCCC=O
Name
methyl vinyl ketone
Quantity
35.1 g
Type
reactant
Smiles
C(=C)C(=O)C
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled
WASH
Type
WASH
Details
the chloroform phase is washed with dilute sulphuric acid and subsequently with water
CUSTOM
Type
CUSTOM
Details
the chloroform is removed
DISTILLATION
Type
DISTILLATION
Details
the liquid residue is distilled in a waterpump vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(CCC(CCCC)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.